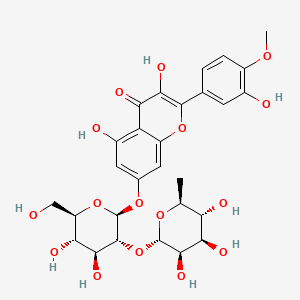
Human PD-L1 inhibitor III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human PD-L1 inhibitor III is a compound designed to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death 1 ligand 1 (PD-L1). This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system. By blocking this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Human PD-L1 inhibitor III typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the central scaffold of the molecule, often through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s binding affinity and specificity for PD-L1.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Human PD-L1 inhibitor III can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Human PD-L1 inhibitor III has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of PD-1/PD-L1 inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 interactions in immune evasion and to screen for potential therapeutic candidates.
Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, particularly in cancers that overexpress PD-L1.
Wirkmechanismus
Human PD-L1 inhibitor III exerts its effects by binding to PD-L1 and preventing its interaction with PD-1. This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of the PD-1/PD-L1 interaction, leading to the activation of T cell-mediated immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nivolumab: A fully humanized IgG4-kappa-blocking monoclonal antibody targeting the PD-1 receptor.
Pembrolizumab: Another fully humanized IgG4-kappa-blocking monoclonal antibody targeting the PD-1 receptor.
Atezolizumab: A PD-L1 blocking antibody that reduces CD80 expression on the cell surface of antigen-presenting cells.
Uniqueness
Human PD-L1 inhibitor III is unique in its small-molecule structure, which allows for easier synthesis and modification compared to monoclonal antibodies. Additionally, it may offer advantages in terms of pharmacokinetics and tissue penetration .
Eigenschaften
Molekularformel |
C97H155N29O29S |
|---|---|
Molekulargewicht |
2223.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C97H155N29O29S/c1-10-50(6)78(94(153)118-61(20-16-35-108-97(104)105)81(140)116-63(31-36-156-9)86(145)114-58(17-11-13-32-98)82(141)120-64(37-48(2)3)87(146)111-51(7)79(138)119-65(39-53-21-25-56(128)26-22-53)89(148)124-70(44-76(136)137)91(150)125-71(95(154)155)38-49(4)5)126-92(151)68(42-72(100)130)112-73(131)46-109-80(139)67(41-55-45-106-47-110-55)122-84(143)60(19-15-34-107-96(102)103)115-88(147)66(40-54-23-27-57(129)28-24-54)121-90(149)69(43-75(134)135)123-83(142)59(18-12-14-33-99)113-85(144)62(29-30-74(132)133)117-93(152)77(101)52(8)127/h21-28,45,47-52,58-71,77-78,127-129H,10-20,29-44,46,98-99,101H2,1-9H3,(H2,100,130)(H,106,110)(H,109,139)(H,111,146)(H,112,131)(H,113,144)(H,114,145)(H,115,147)(H,116,140)(H,117,152)(H,118,153)(H,119,138)(H,120,141)(H,121,149)(H,122,143)(H,123,142)(H,124,148)(H,125,150)(H,126,151)(H,132,133)(H,134,135)(H,136,137)(H,154,155)(H4,102,103,107)(H4,104,105,108)/t50-,51-,52+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1 |
InChI-Schlüssel |
MSYPFFUZCWOTRZ-ZLSLFABNSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)




![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)






